molecular formula CH3C6H4CH=CH2<br>C9H10<br>C9H10 B165405 2-Methylstyrene CAS No. 611-15-4

2-Methylstyrene

Cat. No.: B165405
CAS No.: 611-15-4
M. Wt: 118.18 g/mol
InChI Key: NVZWEEGUWXZOKI-UHFFFAOYSA-N
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Description

2-Methylstyrene, also known as 2-vinyltoluene, is an organic compound with the molecular formula C9H10. It is a colorless liquid with a characteristic aromatic odor. This compound is a derivative of styrene, where a methyl group is substituted at the second position of the benzene ring. It is primarily used as a monomer in the production of various polymers and copolymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylstyrene can be synthesized through several methods. One common method involves the Wittig reaction, where benzaldehyde reacts with (triphenylphosphoranylidene) ethane in the presence of a base to form this compound . The reaction is typically carried out in a solvent such as tetrahydrofuran at low temperatures.

Industrial Production Methods: Industrial production of this compound often involves the dehydrogenation of 2-methyl-1-phenyl-1-propene. This process is conducted at high temperatures in the presence of a catalyst, such as iron oxide, to yield this compound with high efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Methylstyrene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-methylbenzaldehyde or 2-methylbenzoic acid.

    Reduction: Hydrogenation of this compound yields 2-methylphenylethane.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to products such as this compound sulfonic acid.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.

    Substitution: Sulfuric acid or chlorosulfonic acid can be used for sulfonation reactions.

Major Products Formed:

    Oxidation: 2-Methylbenzaldehyde, 2-methylbenzoic acid.

    Reduction: 2-Methylphenylethane.

    Substitution: this compound sulfonic acid.

Scientific Research Applications

2-Methylstyrene has a wide range of applications in scientific research and industry:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are utilized in coatings, adhesives, and sealants.

    Biology: Research on this compound derivatives has shown potential in developing new materials for biomedical applications.

    Medicine: While not directly used in medicine, its derivatives are studied for their potential use in drug delivery systems.

    Industry: It is employed in the production of resins and as an intermediate in organic synthesis

Mechanism of Action

The mechanism of action of 2-methylstyrene primarily involves its ability to undergo polymerization. The vinyl group in this compound can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers exhibit unique properties such as high thermal stability and chemical resistance, making them suitable for various industrial applications .

Comparison with Similar Compounds

    Styrene: The parent compound of 2-methylstyrene, used extensively in the production of polystyrene.

    α-Methylstyrene: Similar to this compound but with the methyl group at the alpha position.

    4-Methylstyrene: Another derivative with the methyl group at the fourth position, used in similar applications as this compound.

Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable polymers makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1-ethenyl-2-methylbenzene
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InChI

InChI=1S/C9H10/c1-3-9-7-5-4-6-8(9)2/h3-7H,1H2,2H3
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InChI Key

NVZWEEGUWXZOKI-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1C=C
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Molecular Formula

Record name 2-VINYL TOLUENE
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Related CAS

25087-21-2
Record name Benzene, 1-ethenyl-2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID2060599
Record name o-Vinyltoluene
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Molecular Weight

118.18 g/mol
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Physical Description

White powder; [Acros Organics MSDS], LIGHT YELLOW LIQUID WITH CHARACTERISTIC ODOUR.
Record name Poly(vinyltoluene)
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Record name 2-VINYL TOLUENE
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Boiling Point

170 °C
Record name 2-Vinyltoluene
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Record name 2-VINYL TOLUENE
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Flash Point

58 °C (136 °F) - closed cup, 60 °C - open cup, 58 °C c.c.
Record name 2-Vinyltoluene
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Record name 2-VINYL TOLUENE
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Solubility

Insoluble in water, Soluble in benzene, chloroform, Solubility in water, mg/l at 25 °C: 117 (very slightly soluble)
Record name 2-Vinyltoluene
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Density

0.9077 g/cu cm at 25 °C, 0.91 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
Record name 2-Vinyltoluene
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Vapor Density

Relative vapor density (air = 1): 4.1
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Vapor Pressure

1.85 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.24
Record name 2-Vinyltoluene
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Color/Form

Liquid

CAS No.

611-15-4, 9017-21-4
Record name 2-Methylstyrene
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Record name 1-Ethenyl-2-methylbenzene
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Record name Benzene, ethenylmethyl-, homopolymer
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Record name o-Vinyltoluene
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Record name 2-methylstyrene
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Record name 2-VINYLTOLUENE
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Record name 2-Vinyltoluene
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Melting Point

-68.50 °C, -69 °C
Record name 2-Vinyltoluene
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Synthesis routes and methods I

Procedure details

As the petroleum resin (hydrocarbon resin) that can be used in the present invention, there can be used a resin having a softening point of 30° to 140° C., which is obtained by polymerizing isopropenyltoluene alone, or by copolymerizing 100 parts by weight of isopropenyltoluene with up to 100 parts by weight, preferably 5 to 100 parts by weight of a fraction selected from fractions containing unsaturated hydrocarbon fractions having 4 and/or 5 carbon atoms (C4 and/or C5 fractions), obtained as by-products at refining and cracking of petroleum, in the presence of a Friedel-Crafts catalyst. Furthermore, there can be used a resin having a softening point of 80° to 120° C., which is obtained by polymerizing the abovementioned C4 and C5 fractions in the presence of a Friedel-Crafts catalyst, a resin having a softening point of 40° to 160° C., which is obtained by cationpolymerizing or heat-radical-polymerizing an optional fraction having a boiling point of -10° to 280° C., which is formed as a by-product at cracking or modification of petroleum, in the presence of a Friedel-Crafts catalyst, and modification products of these resins, for example, aromatic hydrocarbon resins (aromatic petroleum resins) obtained by polymerizing fractions having a boiling point of 140° to 280° C., which are composed mainly of aromatic unsaturated hydrocarbons having 9 carbon atoms such as styrene, indene, vinyltoluene, (C9 fractions), for example, in the presence of a Friedel-Crafts catalyst. Still further, there can be mentioned aliphatic petroleum resins obtained by polymerizing fractions having a boiling point of -10° to 20° C., which contain, as the main component, olefins and diolefins having 4 carbon atoms (C4 fractions), or fractions having a boiling point of 15° to 60° C., which contain, as the main component, olefins and diolefins having 5 carbon atoms (C5 fractions), in the presence of a Friedel-Crafts catalyst, resins obtained by mixing C9 fractions with C4 fractions and/or C5 fractions and copolymerizing the mixture in the presence of a Friedel-Crafts catalyst, resins obtained by copolymerizing or heat-polymerizing C9 fractions with cyclic diolefins such as dicyclopentadiene in the presence of a Friedel-Crafts catalyst, resins obtained by copolymerizing vinyl aromatic hydrocarbons such as styrene or α-methylstyrene with C4 and C5 fractions in the presence of a Friedel-Crafts catalyst, modified aromatic petroleum resins obtained by modifying the abovementioned resins with an α,β-unsaturated carboxylic acid or an anhydride thereof, or hydrogenating the above-mentioned resins, isopropenyltoluene type petroleum resins, and aliphatic petroleum resins. Of these petroleum resins, an isopropenyltoluene resin having a softening point (ring and ball method) of 80° to 140° C. and an aromatic petroleum resin having a softening point of 80° to 150° C. are preferred because an especially excellent damping effect can be attained.
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Synthesis routes and methods II

Procedure details

Ethyl para-hydroxybenzoate (E 214) and propyl para-hydroxybenzoate (E 216) and their sodium compounds (E 2 15 and E 2 17) up to 5 grams per kilogram of product calculated as benzoic acid on a dry weight basis
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylstyrene
Reactant of Route 2
2-Methylstyrene
Reactant of Route 3
2-Methylstyrene
Reactant of Route 4
Reactant of Route 4
2-Methylstyrene
Reactant of Route 5
Reactant of Route 5
2-Methylstyrene
Reactant of Route 6
Reactant of Route 6
2-Methylstyrene
Customer
Q & A

Q1: What is the molecular formula and weight of 2-Methylstyrene?

A1: this compound has the molecular formula C9H10 and a molecular weight of 118.18 g/mol.

Q2: What spectroscopic techniques have been used to characterize this compound?

A2: Researchers have employed various spectroscopic methods to study this compound, including:

  • Electron Spin Resonance (ESR) Spectroscopy: This technique revealed that radicals produced during electron beam grafting of styrene derivatives onto poly(tetrafluoroethylene-co-hexafluoro propylene) films persist for extended periods, even at room temperature, allowing for continuous grafting. []
  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR was utilized to analyze the gas-phase products formed during the ozonolysis of this compound in atmospheric simulation chambers. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    • Solid-State 13C{1H} CP/MAS NMR: This technique confirmed the purity and high degree of cross-linking in polymers formed from the reaction of 1,3,5-tris[(5-tert-butyl-3-formyl-4-hydroxyphenyl)ethynyl]benzene and ethylenediamine. []
    • 13C NMR: This method was employed to study the reactivity ratios of dimethylamino(methyl)styrene isomers during radical copolymerization with styrene, providing insights into their electronic properties and reactivity. []

Q3: How is this compound used in material science?

A3: this compound serves as a valuable monomer in polymer synthesis. It can be copolymerized with other monomers like styrene, α-olefins, and maleic anhydride to create materials with desired properties. [, , , ] For instance, copolymerization with chiral α-olefins yields optically active hydrocarbon polymers. []

Q4: What are the key products formed during the ozonolysis of this compound?

A4: The ozonolysis of this compound primarily yields formaldehyde, o-tolualdehyde (in the gas phase), and o-toluic acid (in the particulate phase). [] This reaction is significantly less efficient in forming secondary organic aerosol (SOA) compared to the ozonolysis of indene due to the formation of fewer condensable products. []

Q5: How does the structure of this compound influence its reactivity in ozonolysis?

A5: In this compound, the ozone predominantly adds to the less sterically hindered, monosubstituted double bond. [] This results in the formation of a single C8-monofunctionalized Criegee intermediate, leading to more volatile products and lower SOA mass compared to indene ozonolysis. []

Q6: Can chiral manganese-salen complexes catalyze the asymmetric epoxidation of this compound?

A6: Yes, chiral manganese-salen complexes effectively catalyze the asymmetric epoxidation of (Z)-2-methylstyrene. [] The synthesized p-acylthio(phenylacetylene)n substituted chiral manganese salen complexes, for example, achieve high diastereoselectivities (up to 20:1) and enantioselectivities (up to 89% ee). []

Q7: Have computational methods been used to study the reactions of this compound?

A7: Yes, density functional theory (DFT) calculations, specifically using the B3LYP functional, have been employed to investigate the acid-catalyzed and non-catalyzed ring-opening reactions of trans-2-methylstyrene oxide with acetate. [] These calculations provide insights into the reaction mechanism and energetics, contributing to our understanding of epoxide hydrolase catalysis. []

Q8: How are atmospheric concentrations of this compound and its degradation products measured?

A9: Researchers utilize techniques like thermal desorption chemical ionization aerosol mass spectrometry (TDCIAMS), gas chromatography coupled with mass spectrometry (GC-MS), and Fourier transform infrared spectroscopy (FTIR) to analyze the composition of secondary organic aerosols (SOA) formed from the atmospheric degradation of compounds like this compound. [, ]

Q9: What is the environmental impact of this compound?

A10: this compound is considered an anthropogenic volatile organic compound (VOC). Its release into the atmosphere contributes to the formation of secondary organic aerosols (SOA) through reactions with atmospheric oxidants such as ozone and hydroxyl radicals. [, ] These aerosols have implications for air quality, climate change, and human health.

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